Bis(4-methylcyclohexyl) adipate

Catalog No.
S3340876
CAS No.
41544-42-7
M.F
C20H34O4
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methylcyclohexyl) adipate

CAS Number

41544-42-7

Product Name

Bis(4-methylcyclohexyl) adipate

IUPAC Name

bis(4-methylcyclohexyl) hexanedioate

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C20H34O4/c1-15-7-11-17(12-8-15)23-19(21)5-3-4-6-20(22)24-18-13-9-16(2)10-14-18/h15-18H,3-14H2,1-2H3

InChI Key

UMHIOUCCNOWTEQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)OC(=O)CCCCC(=O)OC2CCC(CC2)C

Canonical SMILES

CC1CCC(CC1)OC(=O)CCCCC(=O)OC2CCC(CC2)C
  • Potential Plasticizer

    The presence of the adipate group (derived from adipic acid) suggests Bis(4-methylcyclohexyl) adipate might have plasticizing properties. Plasticizers are additives that increase the flexibility and elasticity of polymers. Further research would be needed to confirm this potential application .

  • Organic Synthesis Intermediate

    Bis(4-methylcyclohexyl) adipate's structure could make it a useful intermediate in organic synthesis. Organic intermediates are chemicals used in the multi-step processes to create other valuable compounds. The presence of functional groups like the ester moieties could be used in various synthetic transformations .

Bis(4-methylcyclohexyl) adipate is an organic compound with the molecular formula C20H34O4C_{20}H_{34}O_{4}. It is a diester formed from adipic acid and 4-methylcyclohexanol. This compound is characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to an adipate backbone. It is typically a colorless to pale yellow liquid and has applications in various industrial processes due to its favorable physical and chemical properties, such as low volatility and good thermal stability .

Involving Bis(4-methylcyclohexyl) adipate include:

  • Esterification: The formation of the diester from adipic acid and 4-methylcyclohexanol occurs through a condensation reaction, releasing water. This reaction is typically catalyzed by an acid catalyst under heat.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, Bis(4-methylcyclohexyl) adipate can undergo hydrolysis to regenerate adipic acid and 4-methylcyclohexanol.
  • Transesterification: This reaction can also occur where Bis(4-methylcyclohexyl) adipate reacts with another alcohol, leading to the exchange of alkoxy groups.

These reactions are significant for applications in polymer chemistry and material science, particularly in the synthesis of polyesters .

The synthesis of Bis(4-methylcyclohexyl) adipate typically involves:

  • Esterification Process:
    • Reacting adipic acid with 4-methylcyclohexanol.
    • Using an acid catalyst (e.g., sulfuric acid).
    • Heating the mixture to promote the reaction while removing water to drive the equilibrium towards product formation.
  • Purification:
    • The crude product can be purified through distillation or chromatography to isolate pure Bis(4-methylcyclohexyl) adipate.

This method highlights its straightforward synthetic route, making it accessible for industrial applications .

Bis(4-methylcyclohexyl) adipate finds several applications across different industries:

  • Plasticizers: It is used as a plasticizer in polymers to enhance flexibility and durability.
  • Coatings: Employed in coating formulations for its solvent properties and ability to improve adhesion.
  • Lubricants: Its thermal stability makes it suitable for use in high-performance lubricants.
  • Chemical Intermediates: Used in the synthesis of other chemical compounds due to its reactivity as an ester .

Several compounds share structural similarities with Bis(4-methylcyclohexyl) adipate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Bis(2-ethylhexyl) adipateC22H42O4C_{22}H_{42}O_{4}Commonly used plasticizer; higher molecular weight
Bis(3,4-epoxycyclohexylmethyl) adipateC20H30O6C_{20}H_{30}O_{6}Contains epoxy groups; used in specialty coatings
Di-n-butyl adipateC14H26O4C_{14}H_{26}O_{4}Lower viscosity; often used in lubricants
Diisodecyl phthalateC24H38O4C_{24}H_{38}O_{4}Phthalate-based plasticizer; different functional group

Uniqueness: Bis(4-methylcyclohexyl) adipate's distinct cyclohexyl structure provides unique properties such as enhanced thermal stability and flexibility compared to other common plasticizers like di-n-butyl adipate or diisodecyl phthalate. Its specific application in high-performance environments sets it apart from similar compounds .

XLogP3

4.7

Other CAS

41544-42-7

Dates

Modify: 2023-07-26

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